Cer(d18:1/24:1(15Z))
Overview
Description
Synthesis Analysis
The synthesis of ceramides like Cer(d18:1/24:1(15Z)) is often carried out using high-throughput assays for quantification, which facilitates understanding their roles in biological systems. Techniques such as liquid chromatography-tandem mass spectrometry (LC–MS/MS) are employed for the clinical-scaled measurement of ceramides, demonstrating the methodologies for their accurate quantification (Kauhanen et al., 2016). Additionally, RapidFire coupled to tandem mass spectrometry (RF-MS/MS) has been developed to facilitate rapid screening of ceramides in cellular models, indicating advances in synthesis and analytical techniques for these compounds (Dittakavi et al., 2019).
Molecular Structure Analysis
Studies focusing on the molecular structure of ceramides, including Cer(d18:1/24:1(15Z)), have revealed detailed insights into their chemical characteristics and interactions. Techniques such as X-ray diffraction and Raman spectroscopy provide information on the crystalline structure and molecular interactions within ceramide molecules, indicating the complexity of their structural analysis (Niu et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of Cer(d18:1/24:1(15Z)) can be investigated through various spectroscopic and thermal analyses. Studies have shown that ceramides participate in complex chemical reactions, including oxidation and reduction processes, which are critical for their biological functions (Kolekar et al., 2016). These properties are essential for understanding the role of ceramides in cellular processes and their potential as therapeutic targets.
Physical Properties Analysis
The physical properties of ceramides, such as Cer(d18:1/24:1(15Z)), including their crystallinity, thermal stability, and solubility, are crucial for their biological functions and applications. Techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) are employed to investigate these properties, providing insights into the stability and behavior of ceramides under different conditions (Fernández-García et al., 2002).
Chemical Properties Analysis
Investigations into the chemical properties of Cer(d18:1/24:1(15Z)) reveal its interactions, reactivity, and role in biological systems. Studies focusing on the synthesis, characterization, and applications of ceramides highlight the importance of understanding their chemical behaviors for potential therapeutic applications and the development of analytical techniques (Strati et al., 2021).
Scientific Research Applications
Predictive Biomarker for Diabetes and Cardiovascular Events :
- Cer(d18:1/24:1(15Z)) is identified as a predictive biomarker for incident diabetes and may be influenced by lifestyle interventions (Hilvo et al., 2018).
- It also predicts cardiovascular events in patients with type 2 diabetes independently from the presence of coronary artery disease (Leiherer et al., 2019).
Indicator of Cardiometabolic Health :
- Ceramides, including Cer(d18:1/24:1(15Z)), are considered robust indices of cardiometabolic health, outperforming conventional cardiovascular risk markers like cholesterol and triglycerides (Poss et al., 2019).
- It is an independent diagnostic predictor of acute coronary syndrome (ACS) among patients with chest pain (Yao et al., 2019).
Cardiometabolic Biomarker in Acute Coronary Syndrome and Diabetes :
- Cer(d18:1/24:1(15Z)) serves as a new cardiometabolic biomarker in patients with comorbid acute coronary syndrome and type 2 diabetes mellitus (Cao et al., 2020).
Association with Coronary Artery Disease :
- Higher levels of this ceramide are associated with major adverse cardiovascular events and are significant predictors of cardiovascular death beyond traditional markers like LDL-cholesterol (Mantovani & Dugo, 2020).
- It is also associated with the severity of coronary artery stenosis and acute coronary syndrome (Tu et al., 2020).
Role in Respiratory Disorders and Cardiovascular Disease Risk :
- Exposure to cigarette smoke substantially elevates ceramide ratios, including Cer(d18:1/24:1(15Z)), which may serve as markers for respiratory disorders and cardiovascular disease risk assessment (Lavrynenko et al., 2020).
properties
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-KPEYJIHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415272 | |
Record name | C24:1 Cer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/24:1(15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/24:1(15Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cer(d18:1/24:1(15Z)) | |
CAS RN |
54164-50-0 | |
Record name | C24:1 Cer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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